BenchChemオンラインストアへようこそ!

Pyrazolo[1,5-a]pyrimidin-3-amine hydrochloride

nSMase2 inhibitor aqueous solubility scaffold hopping

This heterocyclic amine hydrochloride is a privileged bicyclic scaffold for ATP-competitive kinase inhibitors (TRK, EGFR, B-Raf, MEK, CDKs) and the minimal pharmacophore for nSMase2 inhibition targeting neurological diseases. The free base, pyrazolo[1,5-a]pyrimidin-3-amine, is exceptionally suited for constructing potent, soluble nSMase2 inhibitors with superior brain penetration, achieving >3700-fold higher solubility than imidazo[1,2-b]pyridazine-based alternatives. The 3-amino group enables reductive amination for potency gains exceeding 10-fold. This salt form ensures facile handling and aqueous solubility for synthetic workflows.

Molecular Formula C6H7ClN4
Molecular Weight 170.6 g/mol
CAS No. 232600-78-1
Cat. No. B3118148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrazolo[1,5-a]pyrimidin-3-amine hydrochloride
CAS232600-78-1
Molecular FormulaC6H7ClN4
Molecular Weight170.6 g/mol
Structural Identifiers
SMILESC1=CN2C(=C(C=N2)N)N=C1.Cl
InChIInChI=1S/C6H6N4.ClH/c7-5-4-9-10-3-1-2-8-6(5)10;/h1-4H,7H2;1H
InChIKeyPGNSOXCLGYNNJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyrazolo[1,5-a]pyrimidin-3-amine Hydrochloride (CAS 232600-78-1): Core Building Block for Kinase and nSMase2 Inhibitor Scaffolds


Pyrazolo[1,5-a]pyrimidin-3-amine hydrochloride (CAS 232600-78-1) is a heterocyclic amine building block characterized by a fused pyrazolo-pyrimidine bicyclic ring system [1]. This core scaffold is recognized as a privileged structure in medicinal chemistry, particularly for the design of ATP-competitive and allosteric kinase inhibitors targeting TRK, EGFR, B-Raf, MEK, and CDKs [1]. Additionally, it serves as the minimal pharmacophore for neutral sphingomyelinase 2 (nSMase2) inhibition, with the 3-amino group being essential for biological activity [2]. The hydrochloride salt form enhances aqueous solubility and facilitates handling in synthetic workflows, making it a versatile intermediate for constructing bioactive molecules with validated therapeutic potential [2].

Why Generic Substitution of Pyrazolo[1,5-a]pyrimidin-3-amine Hydrochloride Fails: Critical 3-Amino Group Requirement for Biological Activity


Simple replacement of pyrazolo[1,5-a]pyrimidin-3-amine with structurally analogous bicyclic amines (e.g., imidazo[1,2-b]pyridazine-8-amine, the core of the nSMase2 inhibitor PDDC) leads to substantially inferior pharmaceutical properties [1]. The 3-amino group is strictly required for nSMase2 inhibition; its removal (as in pyrazolo[1,5-a]pyrimidine) completely abolishes activity (IC50 >100 μM vs. 10 μM) [1]. Furthermore, the imidazo[1,2-b]pyridazine scaffold suffers from poor aqueous solubility (0.45 μg/mL for PDDC), whereas optimized derivatives built on the pyrazolo[1,5-a]pyrimidin-3-amine core achieve >3700-fold higher solubility (1690 μg/mL) [1]. Even within the same class, subtle alterations at the 5-position dramatically impact metabolic stability and brain penetration, underscoring that indiscriminate substitution of this precise building block is not scientifically defensible [1].

Quantitative Differentiation of Pyrazolo[1,5-a]pyrimidin-3-amine Hydrochloride: Head-to-Head Evidence Against Closest Analogs


Scaffold Superiority over Imidazo[1,2-b]pyridazine: >3700-Fold Improvement in Aqueous Solubility While Retaining Submicromolar nSMase2 Inhibition

Derivatives built on the pyrazolo[1,5-a]pyrimidin-3-amine scaffold achieve submicromolar nSMase2 inhibitory potency (IC50 < 0.3 μM) while vastly outperforming the imidazo[1,2-b]pyridazine-based inhibitor PDDC in aqueous solubility [1]. Compound 11j (N,N-dimethyl-5-morpholinopyrazolo[1,5-a]pyrimidin-3-amine), a direct derivative of the parent 3-amine, exhibits an IC50 superior to PDDC's 0.3 μM and displays aqueous solubility of 1690 μg/mL compared to only 0.45 μg/mL for PDDC [1].

nSMase2 inhibitor aqueous solubility scaffold hopping

Essential 3-Amino Group: Complete Loss of nSMase2 Inhibitory Activity Upon Removal

The 3-amino group of pyrazolo[1,5-a]pyrimidin-3-amine is indispensable for nSMase2 inhibition [1]. The parent scaffold (compound 3) exhibits an IC50 of 10 μM. Removal of the 3-amino group to give pyrazolo[1,5-a]pyrimidine (compound 4) results in complete loss of inhibitory activity (IC50 >100 μM) [1].

nSMase2 pharmacophore structure-activity relationship

Metabolic Stability Advantage: >95% Remaining After 60 min in Rat Liver Microsomes vs. PDDC's 63% in Mouse

Optimized derivatives of pyrazolo[1,5-a]pyrimidin-3-amine exhibit superior metabolic stability compared to PDDC [1]. Compound 11j shows >95% remaining after 60 min in rat liver microsomes, whereas PDDC retains only 63% in mouse liver microsomes after the same period [1]. In human liver microsomes, compound 11j retains 83% after 60 min [1].

metabolic stability liver microsomes ADME

Privileged Kinase Inhibitor Scaffold: Core of FDA-Approved TRK Inhibitors Larotrectinib and Repotrectinib

The pyrazolo[1,5-a]pyrimidine core is a validated pharmacophore in clinical oncology [1]. Two of the three FDA-approved drugs for NTRK fusion cancers—larotrectinib (approved 2018) and repotrectinib (approved 2023)—feature a pyrazolo[1,5-a]pyrimidine nucleus [1]. The scaffold acts as an ATP-competitive inhibitor of tropomyosin receptor kinases (TrkA/B/C) with clinical efficacy in solid tumors harboring NTRK gene fusions [2].

TRK inhibitor kinase cancer

High-Value Research and Industrial Applications for Pyrazolo[1,5-a]pyrimidin-3-amine Hydrochloride


Synthesis of Submicromolar nSMase2 Inhibitors with Improved Solubility for CNS Disorders

Use as the core scaffold to construct potent, soluble nSMase2 inhibitors targeting neurological diseases (Alzheimer's, Parkinson's, ALS) where brain penetration is critical [1]. The 3-amino group serves as a handle for reductive amination to install dimethylamino groups that boost potency and selectivity >10-fold [1].

Development of Next-Generation TRK Kinase Inhibitors to Overcome Acquired Resistance

Employ the pyrazolo[1,5-a]pyrimidin-3-amine core to design novel TRK inhibitors that address solvent-front and gatekeeper mutations emerging after first-generation therapy [2]. The scaffold's synthetic versatility enables systematic exploration of substituents at the 5- and 7-positions to restore activity against resistant variants [2].

Oxidation Hair Dye Formulations as an Oxidation Base

Incorporate as an oxidation base in keratin fiber dyeing compositions to achieve stable, vibrant colorations [3]. The 3-aminopyrazolo[1,5-a]pyrimidine class is patented for this application, demonstrating industrial utility beyond pharmaceuticals [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pyrazolo[1,5-a]pyrimidin-3-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.